(131I)iodanylsilver

Nuclear Medicine Lung Perfusion Imaging Pulmonary Embolism Diagnosis

(131I)iodanylsilver, also known as silver [131I]iodide (Ag131I) or Silver iodide (Ag131I)(8CI,9CI), is a radioactive inorganic compound with the molecular formula AgI incorporating the beta/gamma-emitting isotope iodine-131 (t₁/₂ = 8.02 days). This compound serves dual roles as both a radiopharmaceutical precursor for brachytherapy seed core production and a direct colloidal imaging agent, distinguished from simple sodium [131I]iodide by the exceptionally low solubility of the silver iodide matrix (Ksp ≈ 8.3 × 10⁻¹⁷).

Molecular Formula AgI
Molecular Weight 238.774 g/mol
CAS No. 16734-14-8
Cat. No. B187310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(131I)iodanylsilver
CAS16734-14-8
SynonymsSilver iodide (Ag131I)(8CI,9CI)
Molecular FormulaAgI
Molecular Weight238.774 g/mol
Structural Identifiers
SMILES[Ag]I
InChIInChI=1S/Ag.HI/h;1H/q+1;/p-1/i;1+4
InChIKeyMSFPLIAKTHOCQP-TUDVEANBSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(131I)iodanylsilver (CAS 16734-14-8): Radiopharmaceutical Precursor and Theranostic Silver Iodide Compound – Procurement-Focused Technical Profile


(131I)iodanylsilver, also known as silver [131I]iodide (Ag131I) or Silver iodide (Ag131I)(8CI,9CI), is a radioactive inorganic compound with the molecular formula AgI incorporating the beta/gamma-emitting isotope iodine-131 (t₁/₂ = 8.02 days) [1]. This compound serves dual roles as both a radiopharmaceutical precursor for brachytherapy seed core production and a direct colloidal imaging agent, distinguished from simple sodium [131I]iodide by the exceptionally low solubility of the silver iodide matrix (Ksp ≈ 8.3 × 10⁻¹⁷) . Its primary applications span nuclear medicine lung perfusion imaging, brachytherapy source fabrication, and nanotheranostic platform development [2].

Why Sodium [131I]Iodide or 131I-MAA Cannot Substitute for (131I)iodanylsilver in Targeted Applications


Although iodine-131 is commonly deployed as soluble sodium [131I]iodide for thyroid therapy or as 131I-macroaggregated albumin (MAA) for lung perfusion scans, merely substituting an alternative I-131 carrier fails to replicate the quantitative performance of Ag131I-based systems in specific use cases. The silver iodide matrix confers fundamentally different physicochemical properties—near-zero aqueous solubility (Ksp ≈ 8.3 × 10⁻¹⁷), irreversible chemisorption onto metallic silver surfaces, and particle-size-tunable colloidal behavior—that cannot be achieved by freely soluble Na131I or biodegradable protein aggregates [1]. In brachytherapy, the silver substrate enables near-quantitative radioiodine deposition with minimal waste; in lung imaging, Ag131I colloid achieves >99% first-pass pulmonary entrapment without hepatic or splenic shunting, a level of organ selectivity not matched by 131I-MAA [2]. These distinctions carry direct consequences for dosimetry precision, manufacturing cost, and regulatory compliance [3].

Quantitative Differentiation Evidence: (131I)iodanylsilver versus Closest Analogs and Standard-of-Care Comparators


Lung Perfusion Imaging: Ag131I Colloid Achieves >99% Pulmonary Entrapment Without Hepatic/Splenic Shunting, Contrasting with 131I-MAA

In a direct in vivo imaging study using female albino rabbits (2–2.5 kg) under urethane anesthesia, intravenously administered (131I)AgI colloid (111–185 MBq) demonstrated complete pulmonary deposition. Gamma camera imaging confirmed >99% lung accumulation with no detectable interference from liver or spleen to the lower regions of right and left lobes, and this distribution remained constant for at least 20 minutes post-injection [1]. In contrast, 131I-MAA does not achieve 100% lung accumulation; smaller MAA particles pass through pulmonary capillaries into the systemic circulation and are subsequently phagocytosed by hepatic and splenic reticuloendothelial systems, as documented in canine experimental models [2]. This represents a class-level inference for clinical lung perfusion imaging where organ-exclusive tracer distribution directly determines diagnostic specificity.

Nuclear Medicine Lung Perfusion Imaging Pulmonary Embolism Diagnosis

Radiochemical Purity: (131I)AgI Colloid Achieves 100% R.C. Purity Versus ≥95% Pharmacopeial Minimum for Sodium [131I]Iodide

The (131I)AgI colloidal particles were prepared under acidic conditions with a reported radiochemical (R.C.) purity of 100% [1]. By cross-study comparison, the Chinese Pharmacopoeia (2000, 2005, and subsequent editions) specifies that sodium [131I]iodide oral solution must have radiochemical purity of no less than 95% (Rf ≈ 0.8 by paper chromatography), with radioactive concentration required to be 90.0%–110.0% of the labeled amount [2]. The 100% R.C. purity of Ag131I colloid eliminates the 5% radiochemical impurity window permitted in the standard-of-care soluble iodide, which may contain iodate (IO₃⁻) and other radioactive chemical impurities. It is important to note that the purity determination methods differ (paper chromatography for Ag131I vs. pharmacopeial TLC/paper chromatography for Na131I), so this constitutes cross-study comparable evidence rather than a direct head-to-head comparison under identical conditions.

Radiopharmaceutical Quality Control Radiochemical Purity Pharmacopeial Compliance

Radiolabeling Yield: 131I-Doped Ag-PEG Nanoparticles Achieve 98 ± 0.76% Yield in Chelator-Free One-Step Doping Versus Conventional Multi-Step Chelation Approaches

A direct head-to-head study demonstrated that 131I-doped Ag-PEG nanoparticles, prepared via a novel one-step chelator-free radiochemical doping method, achieved a radiolabeling yield of 98 ± 0.76%, with average hydrodynamic size of 21 nm and zeta potential of –25 mV [1]. This yield compares favorably against the conventional chloramine-T oxidation method, where reported radiochemical yields for I-131 labeling of various substrates typically range from 95% to 98% but require post-labeling purification to achieve >99% radiochemical purity, introducing additional process steps and potential activity loss [2]. In a separate study using the Iodogen method for 131I-AgNP labeling, the achieved radiochemical purity was 94.5 ± 0.21% after purification, further supporting the advantage of the chelator-free doping approach [3]. The one-step doping method eliminates the need for bifunctional chelating agents, reducing manufacturing complexity and potential in vivo instability associated with chelator detachment.

Nanotheranostics Radiolabeling Efficiency Tumor-Targeted Drug Delivery

Inorganic Environment Stability: [131I]AgI-GO Demonstrates Superior Stability in PBS and Saline Versus Chloramine-T-Labeled Graphene Oxide

In a controlled head-to-head stability study, graphene oxide (GO) was labeled with 131I using two methods: [131I]AgI nanoparticle deposition and conventional chloramine-T oxidation. The [131I]AgI-GO construct demonstrated very high stability in inorganic environments (PBS and saline), whereas [131I]I-GO prepared by the chloramine-T method showed inferior stability characteristics [1]. However, [131I]AgI-GO exhibited instability in serum, attributed to the higher affinity of silver for thiol groups in cysteine residues compared to iodide ions, leading to potential 131I leakage [1]. The Ag131I labeling method also provides faster labeling time and higher labeling yield compared to the chloramine-T oxidation method [2]. This evidence directly demonstrates that the Ag131I labeling approach offers differential stability advantages in specific environments but also defines its limitation in protein-rich biological media, guiding proper application selection.

Nanomaterial Radiolabeling Stability Analysis Graphene Oxide Functionalization

Brachytherapy Seed Core Production: Near-Quantitative Iodine-131 Deposition on Silver Substrates Enables Cost-Effective Manufacturing

A highly efficient method for radioactive silver seed core production achieved almost quantitative deposition of iodine-131 on dozens of silver substrates simultaneously, with even activity distribution per core and insignificant amounts of liquid and solid radioactive waste [1]. This process enables fabrication of cheaper radioactive iodine seeds for brachytherapy compared to traditional I-125 seed production approaches. In a separate methodological comparison study, three different iodine-131 deposition methods on silver substrates were evaluated using I-131 as a surrogate for I-125 (same chemical behavior), yielding fixation efficiencies of 65.16% (electrodeposition), 70.80% (chemical reaction–HCl method), and 55.80% (alternative chemical method) [2]. The near-quantitative deposition method represents a substantial improvement over these baseline efficiencies. The commercial relevance is underscored by existing FDA-cleared I-125 brachytherapy seeds (IsoSeed I25.S17plus) that already employ silver iodide (AgI) deposition on silver rod substrates within titanium capsules [3], confirming the clinical and regulatory validity of the AgI platform.

Brachytherapy Radioactive Seed Manufacturing Prostate Cancer Treatment

Optimized Application Scenarios for (131I)iodanylsilver Based on Quantitative Evidence


Pulmonary Perfusion Defect Imaging with Organ-Exclusive Tracer Distribution

(131I)AgI colloid is indicated for lung perfusion scintigraphy where diagnostic accuracy depends on the absence of off-target tracer accumulation. The evidence demonstrates >99% first-pass pulmonary entrapment without hepatic or splenic interference in rabbit models, providing a cleaner diagnostic signal than 131I-MAA, which exhibits multi-organ distribution [1]. The 100% radiochemical purity of the colloid preparation further reduces confounding signal from radioactive impurities [1]. This scenario is most applicable in preclinical research settings and nuclear medicine departments evaluating pulmonary embolism, where procurement of a high-purity, organ-selective perfusion agent is critical.

Cost-Optimized Brachytherapy Seed Core Manufacturing via Quantitative Silver Iodide Deposition

Production facilities manufacturing radioactive brachytherapy seeds benefit from the near-quantitative iodine deposition efficiency of Ag131I/silver substrate chemistry. The process achieves homogeneous activity distribution across multiple cores simultaneously, with negligible radioactive waste generation, enabling lower per-seed manufacturing cost compared to conventional electrodeposition or chemical methods [2]. While commercial brachytherapy seeds predominantly employ I-125 for its longer half-life (59.4 days), I-131-based seeds offer distinct advantages for tumors requiring higher dose rates over shorter treatment durations, and the AgI deposition chemistry is identical for both isotopes [3]. This scenario supports procurement of Ag131I precursor for seed core production where rapid dose delivery is therapeutically advantageous.

Chelator-Free Nanotheranostic Platform Development via One-Step 131I Doping of Silver Nanoparticles

The 131I-doped Ag-PEG nanoparticle platform enables simultaneous diagnostic imaging (gamma emission) and therapeutic beta irradiation in a single chelator-free formulation. The 98 ± 0.76% radiolabeling yield, 21 nm hydrodynamic size, and demonstrated in vivo tumor uptake (35.43 ± 1.12% ID/g at 60 min post-IV; T/NT ratio 45.23 ± 0.65) provide quantitative benchmarks for nanotheranostic development [4]. The chelator-free doping approach eliminates the instability risk associated with bifunctional chelator detachment in vivo, which has been documented for conventional chelator-based radiolabeling strategies [4]. This scenario is relevant for research laboratories and CDMOs developing tumor-targeted radiopharmaceuticals, where procurement of Ag131I precursor enables direct nanoparticle doping.

Radiolabeled Nanomaterial Stabilization in Inorganic Formulation Buffers

For applications involving radiolabeled two-dimensional nanomaterials such as graphene oxide, the [131I]AgI labeling method provides superior stability in inorganic environments (PBS, saline) compared to chloramine-T-based radioiodination [5]. However, the evidence also establishes that [131I]AgI-labeled nanomaterials require encapsulation or protective coating when exposed to serum-containing biological media due to silver-thiol interactions that compromise 131I retention [5]. This defined stability profile guides procurement toward specific formulation scenarios: Ag131I-labeled nanocarriers are preferable for applications where the product is stored, transported, and administered in inorganic buffer systems, with encapsulation strategies employed prior to in vivo deployment [5].

Quote Request

Request a Quote for (131I)iodanylsilver

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.